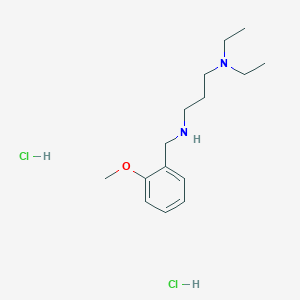
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is a chemical compound that is commonly used in scientific research. It is also known as MPD or Midazolam-Promethazine-Dextromethorphan. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is not fully understood. However, it is believed to act as a central nervous system depressant and anesthetic. It may also interact with certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), to produce its effects.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to produce sedative and hypnotic effects, as well as anticonvulsant and muscle relaxant effects. It may also have analgesic properties and can reduce anxiety and stress.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride in lab experiments is its ability to produce consistent and predictable results. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have different effects in different animal models, and its effects may be influenced by other factors such as age, sex, and genetics.
Future Directions
There are many potential future directions for research involving N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride. Some possible areas of investigation include its potential use as an anesthetic or sedative in clinical settings, its effects on different neurotransmitter systems, and its potential use in the treatment of drug addiction and withdrawal. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride involves the reaction of 2-methoxybenzyl chloride with N,N-diethylethylenediamine in the presence of a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Scientific Research Applications
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been used in various scientific research studies. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology. This compound has been used in studies to investigate the effects of drugs on the central nervous system, as well as the mechanisms of drug addiction and withdrawal.
properties
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.2ClH/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3;;/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMDEJXCJQSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=CC=C1OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)


![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)


![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)



